D-Pemetrexed disodium chemical structure and properties
D-Pemetrexed disodium chemical structure and properties
D-Pemetrexed Disodium: Stereochemical Dynamics, Analytical Methodologies, and Pharmacological Implications in Antifolate Development
Executive Summary
Pemetrexed disodium is a potent, multi-targeted antifolate (MTA) widely utilized in the oncological management of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1]. Its mechanism of action hinges on the intracellular inhibition of three critical folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1]. However, the pharmacological efficacy of pemetrexed is strictly stereospecific. The active pharmaceutical ingredient (API) is the L-enantiomer. Its stereoisomer, D-Pemetrexed disodium, is classified as a critical process impurity (often designated as Impurity E in pharmacopoeias)[2]. This whitepaper explores the structural properties of D-Pemetrexed, the profound mechanistic divergence caused by its chirality, and the rigorous analytical methodologies required for its quantification.
Chemical Architecture and Physicochemical Properties
D-Pemetrexed disodium shares the same planar pyrrolo[2,3-d]pyrimidine core and p-aminobenzoic acid linker as its L-counterpart. The structural divergence occurs exclusively at the chiral center of the terminal glutamic acid moiety, which is in the D-configuration (R-configuration) rather than the physiological L-configuration (S-configuration)[2].
Table 1: Physicochemical Properties of D-Pemetrexed Disodium
| Parameter | Description / Value |
| Chemical Name | Sodium (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate |
| CAS Registry Number | 937370-10-0[2] |
| Molecular Formula | C20H19N5Na2O6 (Disodium salt)[2] |
| Molecular Weight | 473.39 g/mol [2] |
| Stereochemistry | D-isomer (R-enantiomer at the glutamate α-carbon) |
| Role in API | Pharmacologically inactive enantiomer / Pharmacopoeial Impurity E[2] |
Mechanistic Divergence: The Role of Chirality in Polyglutamation
The therapeutic window of pemetrexed is heavily reliant on its intracellular metabolism. Upon cellular entry via the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), L-pemetrexed acts as a high-affinity substrate for the enzyme folylpolyglutamate synthetase (FPGS)[3]. FPGS catalyzes the sequential addition of up to five or six L-glutamate residues via γ-peptide linkages[3].
This polyglutamation serves two critical functions:
-
Intracellular Trapping: Polyglutamated derivatives are highly anionic and cannot be easily exported by cellular efflux pumps (e.g., ABCC family), leading to prolonged intracellular drug retention[3].
-
Target Affinity Enhancement: The pentaglutamate form of L-pemetrexed exhibits a nearly 100-fold increase in inhibitory potency against TS compared to the monoglutamate parent compound[4].
Conversely, FPGS is highly stereoselective. D-Pemetrexed is a poor substrate for FPGS because the enzyme's active site is evolutionarily optimized for L-glutamate[4]. Consequently, D-Pemetrexed is not efficiently polyglutamated. Lacking this polyglutamate "anchor," the D-enantiomer is rapidly expelled from the cell by efflux transporters, resulting in negligible target inhibition and a lack of cytotoxic efficacy[3].
Divergent intracellular metabolic pathways of L-Pemetrexed and D-Pemetrexed.
Analytical Methodologies: Detection and Quantification of D-Pemetrexed
Because D-Pemetrexed lacks efficacy, regulatory agencies mandate strict control of its levels in the final API, typically limiting it to ≤0.15%[1]. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) cannot separate enantiomers due to their identical scalar physicochemical properties. Therefore, chiral stationary phases (CSPs) must be employed[5].
Two primary CSP strategies are utilized:
-
Macrocyclic Glycopeptide Antibiotics (e.g., Eremomycin): These columns provide enantioseparation via a combination of hydrophobic interactions, hydrogen bonding, and dipolar interactions with the multiple amino and hydroxyl groups of the antibiotic selector[5].
-
Amylose-Based Polysaccharide Columns (e.g., Chiralpak AD): These columns utilize an inclusion mechanism and hydrogen bonding within the helical structure of the derivatized amylose[5].
Protocol: Normal-Phase Chiral HPLC for D-Pemetrexed Quantification
The following is a self-validating protocol utilizing an amylose-based CSP, designed to ensure baseline resolution (
Causality of Experimental Choices:
-
Mobile Phase Selection: A mixture of Hexane and Ethanol provides the non-polar/polar balance required for normal-phase retention.
-
Addition of Trifluoroacetic Acid (TFA): Pemetrexed contains two carboxylic acid groups on the glutamate moiety. Without an acidic modifier, these groups ionize, leading to severe secondary interactions with the silica support, resulting in broad, tailing peaks. TFA suppresses this ionization, ensuring sharp peak shapes and accurate integration[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix Hexane, Ethanol, and TFA in an optimized volumetric ratio (e.g., 80:20:0.1 v/v/v). Degas the mixture via sonication for 15 minutes.
-
Standard Preparation: Accurately weigh 1.0 mg of D-Pemetrexed reference standard and 9.0 mg of L-Pemetrexed standard. Dissolve in 10 mL of a compatible diluent (e.g., Ethanol/Methanol blend) to create a system suitability solution.
-
Sample Preparation: Weigh 10.0 mg of the Pemetrexed Disodium API sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Chromatographic Conditions:
-
Column: Amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm (absorbance maximum for the pyrrolo-pyrimidine core)[5].
-
Injection Volume: 10 µL.
-
-
System Suitability Verification: Inject the system suitability solution. The method is only valid if the resolution (
) between the D-Pemetrexed peak (typically eluting first) and the L-Pemetrexed peak is . If , adjust the Hexane:Ethanol ratio. -
Sample Analysis: Inject the API sample. Quantify the D-Pemetrexed peak area relative to the total pemetrexed peak area to ensure it falls below the regulatory threshold.
Chiral HPLC workflow for the quantification of D-Pemetrexed impurity.
Synthesis and Stereochemical Control
The presence of D-Pemetrexed in the final API is generally an artifact of the synthetic process. It can arise from two primary sources:
-
Chiral Impurities in Starting Materials: Trace amounts of D-glutamic acid present in the L-glutamic acid starting material.
-
Process-Induced Racemization: The coupling of the pteroic acid analog to the diethyl-L-glutamate intermediate often requires peptide coupling reagents (e.g., CDMT, EDCI). If the activation of the carboxylic acid is too prolonged or if the reaction is subjected to excessive base, the intermediate can form an oxazolone, leading to partial racemization at the α-carbon of the glutamate moiety.
Strict control of coupling temperatures, stoichiometry of the base (such as N-methylmorpholine), and the optical purity of the starting materials are mandatory to suppress the formation of D-Pemetrexed during API manufacturing.
Conclusion
D-Pemetrexed disodium serves as a profound example of how a single stereochemical inversion can completely abrogate the pharmacological efficacy of a complex targeted therapy. Because it evades FPGS-mediated polyglutamation, D-Pemetrexed fails to accumulate in tumor cells, rendering it a therapeutically inert impurity. For drug development professionals and analytical chemists, understanding this mechanistic divergence underscores the necessity of robust chiral analytical methodologies to ensure the safety, purity, and efficacy of commercial pemetrexed formulations.
References
-
P219490 | 937370-10-0 - ChemicalBook Source: chemicalbook.com URL:2
-
CA3090384A1 - Alpha polyglutamated aminopterin and uses thereof Source: google.com (Patents) URL:3
-
A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase Source: researchgate.net URL:5
-
Antifolates in cancer therapy Source: cuni.cz URL:4
-
Pemetrexed Krka - European Medicines Agency (EMA) Source: europa.eu URL:1
